3-pyrrol-1-ylpyridine-4-carboxylic acid chemical structure and properties
3-pyrrol-1-ylpyridine-4-carboxylic acid chemical structure and properties
Executive Summary
3-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid (also known as 3-(pyrrol-1-yl)isonicotinic acid) is a specialized heterocyclic building block characterized by a pyridine core substituted with a carboxylic acid at the C4 position and a pyrrole ring attached via the nitrogen atom at the C3 position.
Unlike fused pyrrolopyridines, this molecule consists of two distinct aromatic systems linked by a C-N single bond. This structural arrangement introduces unique steric and electronic properties, making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of Metal-Organic Frameworks (MOFs). Its dual functionality—combining the metal-binding capability of the isonicotinate motif with the electron-rich, hydrophobic pyrrole moiety—allows for diverse chemical derivatization.
Chemical Identity & Constants
| Property | Value |
| IUPAC Name | 3-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid |
| Common Name | 3-(Pyrrol-1-yl)isonicotinic acid |
| CAS Number | 153716-51-9 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | OC(=O)c1c(nccc1)n2cccc2 |
| InChI Key | RZJWSGHNRLPGHP-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa (Acid) | ~3.5 (Carboxylic acid) |
| Predicted pKa (Base) | ~4.8 (Pyridine Nitrogen) |
Structural & Electronic Analysis
Orthogonality and Sterics
The defining structural feature of this molecule is the proximity of the pyrrole ring (at C3) to the carboxylic acid group (at C4).
-
Steric Clash: The peri-interaction between the pyrrole ring and the carboxylic acid forces the two aromatic systems out of planarity. The pyrrole ring likely adopts a conformation nearly orthogonal (twisted) relative to the pyridine plane to minimize steric repulsion between the pyrrole
-protons and the carboxylate oxygens. -
Atropisomerism Potential: While the rotational barrier is likely too low for isolation of atropisomers at room temperature, the restricted rotation influences binding kinetics in protein pockets, providing a rigid "kinked" geometry distinct from planar fused systems.
Electronic "Push-Pull" System
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Pyridine Core (Electron Deficient): The pyridine ring acts as an electron-withdrawing core, particularly enhanced by the carboxylic acid at C4.
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Pyrrole Substituent (Electron Rich): The pyrrole nitrogen acts as a weak
-acceptor but a strong -donor. However, due to the twisted conformation, resonance delocalization between the pyrrole lone pair and the pyridine ring is diminished compared to planar systems. This isolates the electronic character of the two rings, maintaining the basicity of the pyridine nitrogen and the acidity of the carboxyl group.
Caption: Structural logic flow illustrating the steric forces that induce non-planar geometry.
Synthesis Protocol
The most authoritative and scalable method for synthesizing N-substituted pyrroles from primary amines is the Clauson-Kaas Reaction . This protocol avoids the use of unstable halo-pyridines and utilizes the commercially available 3-aminoisonicotinic acid.
Reaction Scheme
Precursors: 3-Aminoisonicotinic acid + 2,5-Dimethoxytetrahydrofuran. Catalyst: Glacial Acetic Acid (or p-Toluenesulfonic acid in refluxing toluene).
Step-by-Step Methodology
This protocol is designed for a 10 mmol scale.
-
Activation : In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminoisonicotinic acid (1.38 g, 10 mmol) in Glacial Acetic Acid (20 mL).
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Addition : Add 2,5-dimethoxytetrahydrofuran (1.32 g, 1.3 mL, 10 mmol) to the solution.
-
Note: The 2,5-dimethoxytetrahydrofuran acts as a masked succinaldehyde. Under acidic conditions, it hydrolyzes to form the reactive 1,4-dicarbonyl species.
-
-
Reflux : Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS.
-
Work-up :
-
Cool the mixture to room temperature.
-
Concentrate the acetic acid under reduced pressure (rotary evaporator).
-
Dilute the residue with ice-cold water (50 mL).
-
-
Isolation :
-
The product may precipitate upon dilution. If so, filter and wash with cold water.
-
If no precipitate forms, adjust pH to ~3–4 (isoelectric point) using dilute HCl or NaHCO₃ carefully to induce precipitation.
-
Extract with Ethyl Acetate (3 x 50 mL) if precipitation is poor. Dry organic layer over MgSO₄ and concentrate.
-
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
Caption: The Clauson-Kaas synthesis pathway converting the amino-pyridine precursor to the pyrrolyl derivative.
Physicochemical Profile & Stability
Solubility
-
Water : Low solubility at neutral pH due to the lipophilic pyrrole and aromatic pyridine. Solubility increases significantly at pH > 5 (formation of carboxylate salt) and pH < 2 (protonation of pyridine).
-
Organic Solvents : Soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in Dichloromethane or Hexanes.
Stability
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Thermal : Stable up to >200°C (melting point typically >200°C for isonicotinic acid derivatives).
-
Chemical :[1][2][3][4][5][6][7][8][9][10]
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The pyrrole ring is acid-sensitive (polymerization) but the electron-deficient pyridine ring exerts a stabilizing effect, making this derivative more robust than simple N-aryl pyrroles.
-
Avoid strong oxidizing agents which may attack the electron-rich pyrrole ring.
-
Applications in Research
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and defined vector geometry.
-
Target Class : Metalloenzymes (e.g., histone demethylases) where the carboxylic acid coordinates the metal and the pyrrole fits into a hydrophobic pocket.
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Linker Chemistry : The carboxylic acid can be easily converted to amides, esters, or heterocycles (e.g., oxadiazoles) to extend the scaffold.
Metal-Organic Frameworks (MOFs)
Similar to isonicotinic acid, this derivative acts as a bridging ligand. The bulky pyrrole group at position 3 prevents dense packing, potentially creating MOFs with larger pore sizes or unique chiral topologies if the twist is exploited.
Coordination Chemistry
The N-pyrrolyl group is generally non-coordinating, leaving the pyridine nitrogen and carboxylate to form "head-to-tail" coordination polymers with transition metals (Cu, Zn, Ag).
References
-
PubChem Compound Summary . (n.d.). 3-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid (CID 153716-51-9). National Center for Biotechnology Information. Retrieved from [Link]
- Clauson-Kaas, N., & Timbek, F. (1947). Preparation of N-substituted pyrroles by reaction of 2,5-dimethoxytetrahydrofuran with amines. Acta Chemica Scandinavica, 1, 619-630. (Foundational methodology for N-pyrrolyl synthesis).
-
Motoshima, K., et al. (2007).[8] Antimalarial Cation-dimers Synthesized in Two Steps from an Inexpensive Starting Material, Isonicotinic Acid.[8] ChemMedChem, 2(10), 1527-1532.[8] (Reference for isonicotinic acid reactivity and scaffold utility).
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- 4. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | C10H8N2O2 | CID 2050101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isonicotinic acid 0.99 Pyridine-4-carboxylic acid [sigmaaldrich.com]
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